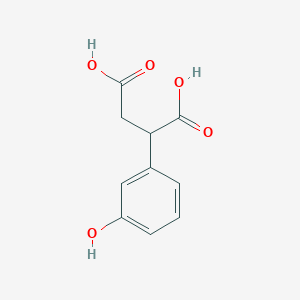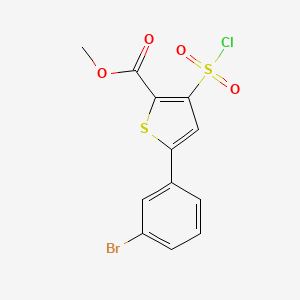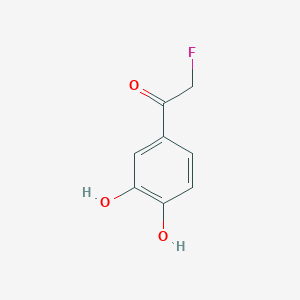
(2R,3S)-Methyl3-amino-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Methyl3-amino-2-hydroxybutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl3-amino-2-hydroxybutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from D-serine, which involves several steps including protection, functional group transformation, and deprotection . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalysis or fermentation processes. These methods leverage the specificity of enzymes or microbial strains to produce the desired stereoisomer with high efficiency . The use of renewable resources and environmentally friendly processes is also a focus in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Methyl3-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2R,3S)-Methyl3-amino-2-hydroxybutanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2R,3S)-Methyl3-amino-2-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing metabolic processes and biochemical reactions . Its stereochemistry is crucial for its binding affinity and specificity, affecting its overall activity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-hydroxymethylpyrrolidin-3-ol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-isocitric acid: Shares the same stereochemistry but differs in its chemical structure and applications.
Uniqueness
(2R,3S)-Methyl3-amino-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interactions compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(6)4(7)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m0/s1 |
Clé InChI |
ZWEUQQKBVZDPQZ-IUYQGCFVSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)OC)O)N |
SMILES canonique |
CC(C(C(=O)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


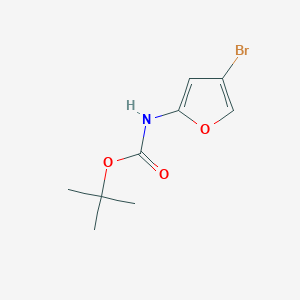
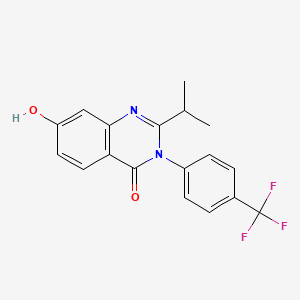
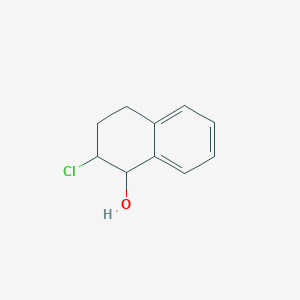
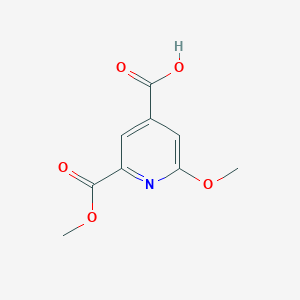
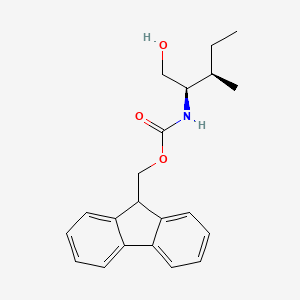


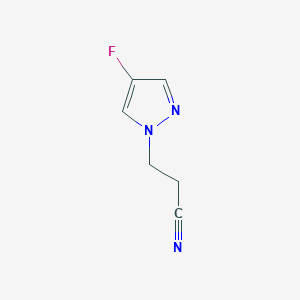
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
